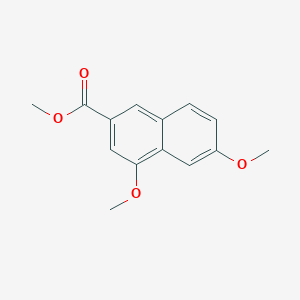
2-Imidazolidinimine, N-[2,6-bis(1-methylethyl)PH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,6-Bis(1-methylethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group substituted with two isopropyl groups at the 2 and 6 positions, attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-Bis(1-methylethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2,6-diisopropylaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-[2,6-Bis(1-methylethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications in research and industry .
Aplicaciones Científicas De Investigación
N-[2,6-Bis(1-methylethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which N-[2,6-Bis(1-methylethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular targets and effects .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis[2,6-bis(1-methylethyl)phenyl]pyridine-4-carboximidamide
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- Benzenamine, N,N’-methanetetraylbis(2,6-bis(1-methylethyl)-
Uniqueness
N-[2,6-Bis(1-methylethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine stands out due to its specific substitution pattern on the phenyl ring and the presence of the imidazole moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields of research and industry .
Propiedades
Número CAS |
63346-74-7 |
|---|---|
Fórmula molecular |
C15H23N3 |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
N-[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C15H23N3/c1-10(2)12-6-5-7-13(11(3)4)14(12)18-15-16-8-9-17-15/h5-7,10-11H,8-9H2,1-4H3,(H2,16,17,18) |
Clave InChI |
ZVMKHMLLALLVED-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)NC2=NCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)



![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine](/img/structure/B13937201.png)
![4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)



![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)

